Cas no 1549053-50-0 (3-(2-methoxyethoxy)-3-methylazetidine)

3-(2-Methoxyethoxy)-3-methylazetidine is a versatile azetidine derivative characterized by its unique structural features, including a methoxyethoxy side chain and a methyl-substituted azetidine ring. This compound is of particular interest in medicinal chemistry and materials science due to its potential as a building block for pharmaceuticals, ligands, or functional polymers. The presence of the ether linkage enhances solubility in polar solvents, while the azetidine ring offers conformational rigidity, making it valuable for designing bioactive molecules or tailored materials. Its stability under a range of conditions further supports its utility in synthetic applications. The compound is typically handled under inert conditions to preserve its reactivity.
3-(2-methoxyethoxy)-3-methylazetidine structure
1549053-50-0 structure
商品名:3-(2-methoxyethoxy)-3-methylazetidine
CAS番号:1549053-50-0
MF:C7H15NO2
メガワット:145.199502229691
CID:6430998
PubChem ID:83067437

3-(2-methoxyethoxy)-3-methylazetidine 化学的及び物理的性質

名前と識別子

    • 3-(2-methoxyethoxy)-3-methylazetidine
    • AKOS021388554
    • 1549053-50-0
    • EN300-1847578
    • インチ: 1S/C7H15NO2/c1-7(5-8-6-7)10-4-3-9-2/h8H,3-6H2,1-2H3
    • InChIKey: NXQWUJACKZERSO-UHFFFAOYSA-N
    • ほほえんだ: O(CCOC)C1(C)CNC1

計算された属性

  • せいみつぶんしりょう: 145.110278721g/mol
  • どういたいしつりょう: 145.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 102
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.5Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.5

3-(2-methoxyethoxy)-3-methylazetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1847578-0.05g
3-(2-methoxyethoxy)-3-methylazetidine
1549053-50-0
0.05g
$647.0 2023-09-19
Enamine
EN300-1847578-0.5g
3-(2-methoxyethoxy)-3-methylazetidine
1549053-50-0
0.5g
$739.0 2023-09-19
Enamine
EN300-1847578-0.25g
3-(2-methoxyethoxy)-3-methylazetidine
1549053-50-0
0.25g
$708.0 2023-09-19
Enamine
EN300-1847578-10g
3-(2-methoxyethoxy)-3-methylazetidine
1549053-50-0
10g
$3315.0 2023-09-19
Enamine
EN300-1847578-2.5g
3-(2-methoxyethoxy)-3-methylazetidine
1549053-50-0
2.5g
$1509.0 2023-09-19
Enamine
EN300-1847578-10.0g
3-(2-methoxyethoxy)-3-methylazetidine
1549053-50-0
10g
$5037.0 2023-05-26
Enamine
EN300-1847578-5g
3-(2-methoxyethoxy)-3-methylazetidine
1549053-50-0
5g
$2235.0 2023-09-19
Enamine
EN300-1847578-0.1g
3-(2-methoxyethoxy)-3-methylazetidine
1549053-50-0
0.1g
$678.0 2023-09-19
Enamine
EN300-1847578-1.0g
3-(2-methoxyethoxy)-3-methylazetidine
1549053-50-0
1g
$1172.0 2023-05-26
Enamine
EN300-1847578-5.0g
3-(2-methoxyethoxy)-3-methylazetidine
1549053-50-0
5g
$3396.0 2023-05-26

3-(2-methoxyethoxy)-3-methylazetidine 関連文献

3-(2-methoxyethoxy)-3-methylazetidineに関する追加情報

3-(2-Methoxyethoxy)-3-Methylazetidine: A Comprehensive Overview

3-(2-Methoxyethoxy)-3-Methylazetidine, also known by its CAS registry number CAS No. 1549053-50-0, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of the methoxyethoxy group and a methyl substituent on the nitrogen atom imparts unique chemical properties, making it a valuable molecule for both academic research and industrial applications.

The molecular structure of 3-(2-Methoxyethoxy)-3-Methylazetidine is characterized by its azetidine ring, which is a saturated four-membered ring with one nitrogen atom. The nitrogen atom is substituted with a methyl group and a methoxyethoxy group, which introduces both steric and electronic effects into the molecule. This substitution pattern not only enhances the compound's stability but also provides opportunities for further functionalization. The compound's molecular formula is C8H16NO2, and its molecular weight is approximately 156.2 g/mol.

Recent studies have highlighted the importance of azetidines in drug discovery and materials science due to their unique electronic properties and structural rigidity. 3-(2-Methoxyethoxy)-3-Methylazetidine has been explored as a potential building block for constructing bioactive molecules, particularly in the development of peptide mimetics and inhibitors for various enzymes. Its ability to form stable amide bonds makes it an ideal candidate for constructing complex molecular architectures.

In terms of synthesis, 3-(2-Methoxyethoxy)-3-Methylazetidine can be prepared through various routes, including ring-closing reactions, nucleophilic substitutions, and catalytic cycloadditions. One common method involves the reaction of a suitable amino alcohol with an activating agent to form the azetidine ring. The choice of synthetic pathway depends on the availability of starting materials and the desired level of stereocontrol. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure samples of this compound, which is crucial for its application in chiral recognition studies.

The physical properties of 3-(2-Methoxyethoxy)-3-Methylazetidine include a melting point of approximately 78°C and a boiling point around 165°C under standard conditions. Its solubility in common organic solvents such as dichloromethane, THF, and DMF makes it suitable for use in various organic reactions. The compound is also relatively stable under ambient conditions but may undergo hydrolysis under acidic or basic conditions, depending on the reaction conditions.

Applications of 3-(2-Methoxyethoxy)-3-Methylazetidine span across multiple disciplines. In medicinal chemistry, it has been utilized as a scaffold for designing small-molecule inhibitors targeting protein-protein interactions (PPIs). For instance, recent research has demonstrated its potential as an inhibitor of certain oncogenic PPIs, which could lead to novel therapeutic strategies for cancer treatment. Additionally, its rigid structure makes it an attractive candidate for use in supramolecular chemistry, where it can serve as a component in self-assembled structures such as helicates and rotaxanes.

In materials science, 3-(2-Methoxyethoxy)-3-Methylazetidine has been explored as a precursor for constructing advanced materials such as polymers and coordination networks. Its ability to act as both a nucleophile and an electrophile under different reaction conditions allows for versatile polymerization pathways. Recent studies have focused on its use in click chemistry reactions to construct stimuli-responsive polymers that can respond to external stimuli such as light or temperature changes.

The environmental impact of CAS No. 1549053-50-0 has also been a topic of interest in recent years. Researchers have investigated its biodegradation pathways under aerobic and anaerobic conditions to assess its potential environmental risks. Preliminary results suggest that the compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic environments.

In conclusion, 3-(2-Methoxyethoxy)-3-Methylazetidine, with its unique chemical properties and diverse applications, continues to be a focal point in contemporary chemical research. Its role as a versatile building block in drug discovery, materials science, and supramolecular chemistry underscores its importance in advancing scientific knowledge and technological innovation.

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